3'-C-glucosylphloretin

Description

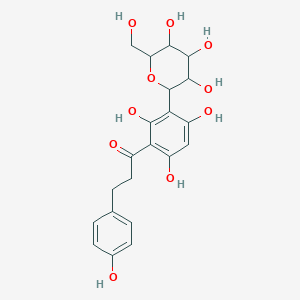

Structure

3D Structure

Properties

IUPAC Name |

3-(4-hydroxyphenyl)-1-[2,4,6-trihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O10/c22-8-14-17(27)19(29)20(30)21(31-14)16-13(26)7-12(25)15(18(16)28)11(24)6-3-9-1-4-10(23)5-2-9/h1-2,4-5,7,14,17,19-23,25-30H,3,6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBPTZZTCBNBOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Chemotaxonomic Significance

Chemo-systematic and Ecological Implications of 3'-C-Glucosylphloretin Metabolites

The distribution pattern of this compound and its derivatives, such as 3',5'-di-C-beta-glucopyranosylphloretin, carries significant chemo-systematic weight. The presence of this specific dihydrochalcone (B1670589) serves as a distinct biochemical marker that differentiates the genus Fortunella from most species within the closely related Citrus genus. researchgate.netnih.gov This chemical distinction supports the classification of Fortunella as a separate genus. Furthermore, the identification of this compound in C. madurensis and C. halimii provides compelling evidence for their hybrid origin, bridging a chemotaxonomic gap between the two genera. researchgate.netnih.gov The inheritance of this trait in a dominant fashion in hybrids further solidifies its utility as a genetic and taxonomic marker. researchgate.netnih.gov

From an ecological perspective, the C-C bond between the sugar moiety and the flavonoid aglycone in C-glycosides confers significant stability against enzymatic hydrolysis compared to their O-glycoside counterparts. nih.gov This stability is crucial for long-term physiological functions. Dihydrochalcones, as a subclass of flavonoids, are known to possess a range of biological activities, including potent antioxidant properties. nih.govresearchgate.net The presence of these stable compounds in high concentrations, particularly in the leaves and fruit peel, suggests a potential role in plant defense mechanisms. These defenses could include protection against UV radiation, oxidative stress, and deterrence of herbivores or pathogens. The specific hydroxyl group arrangement and the C-glycosylation pattern are known to be significant in determining the antioxidant activity of these molecules. nih.govresearchgate.net

Biosynthesis and Metabolic Pathways

Upstream Flavonoid Biosynthetic Precursors Leading to Dihydrochalcones

The biosynthesis of dihydrochalcones, such as phloretin (B1677691), originates from the phenylpropanoid pathway, a central route in plant secondary metabolism. nih.gov This pathway begins with the aromatic amino acid L-phenylalanine, which is converted through a series of enzymatic steps to produce p-coumaroyl-CoA. nih.govacs.org

Chalcone (B49325) synthase (CHS), a key enzyme, then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. acs.orgcabidigitallibrary.org This chalcone is a critical intermediate and serves as the bioprecursor for a wide array of flavonoids. researcher.liferesearchgate.net Dihydrochalcones are formed from their corresponding chalcone precursors through the reduction of the α,β-unsaturated double bond in the central three-carbon chain. nih.gov Phloretin, the direct precursor to 3'-C-glucosylphloretin, is a prominent dihydrochalcone (B1670589) found in plants like apples. nih.govnih.gov The availability of phloretin is a crucial determinant for the subsequent C-glycosylation steps.

C-Glycosylation Mechanisms in the Formation of this compound

C-glycosylation is an enzymatic process that attaches a sugar moiety to an aglycone via a stable carbon-carbon bond. nih.gov This reaction is catalyzed by C-glycosyltransferases (C-GTs), which utilize an activated sugar donor, typically a uridine (B1682114) diphosphate (B83284) (UDP)-sugar like UDP-glucose. nih.govnih.gov In the formation of this compound, the C-GT enzyme facilitates a direct C-C bond formation between the glucose moiety from UDP-glucose and the phloretin scaffold. nih.gov This enzymatic approach is highly selective and occurs under mild conditions, offering an advantage over challenging chemical synthesis methods. nih.govdtu.dk

The proposed mechanism involves an initial proton transfer from the phloretin molecule to the UDP-glucose, followed by a nucleophilic attack of the phloretin on the glucose. nih.gov This leads to the dissociation of UDP and the formation of a non-aromatic intermediate, which then rapidly converts to the final C-glycoside product. nih.gov

Phloretin as a Primary Acceptor Substrate for C-Glycosyltransferases

Phloretin serves as the primary acceptor substrate for a specific class of C-GTs. nih.govresearchgate.net Numerous studies have identified and characterized C-GTs from various plant sources that exhibit high activity and specificity towards phloretin. nih.govdtu.dk For example, sequence mining has led to the discovery of 18 new C-GTs, many of which efficiently convert phloretin into its glucosides. nih.govdtu.dk

Research using enzymes like FcCGT from kumquat has shown that non-glycosylated phloretin is a significantly more reactive acceptor substrate compared to its mono-glycosylated form, nothofagin (B1679979) (this compound). nih.govresearchgate.net The activity of FcCGT with phloretin as the acceptor is approximately 10-fold higher than with nothofagin, indicating a preference for the initial glycosylation step. nih.govresearchgate.netelsevierpure.com This highlights the role of phloretin as the initial and preferred substrate in the C-glycosylation cascade.

Stepwise C-Glycosylation to Yield Di-C-Glucosylphloretin

The formation of di-C-glycosylated phloretin is a stepwise process. nih.govnih.gov The first step involves the mono-C-glycosylation of phloretin, yielding this compound (nothofagin). nih.gov This intermediate then serves as the substrate for a second C-glycosylation event, resulting in the formation of 3',5'-di-C-glucosylphloretin. nih.gov

Investigation of Metabolic Intermediates and Fluxes in C-Glycosylphloretin Production

The study of metabolic intermediates provides insight into the efficiency of the biosynthetic pathway. In the enzymatic conversion of phloretin, nothofagin (this compound) is the key metabolic intermediate. researchgate.net Time-course analysis of the reaction catalyzed by a di-C-glycosyltransferase demonstrates the transient accumulation of this mono-glucoside.

The table below illustrates the concentrations of the substrate, intermediate, and final product during an enzyme cascade transformation for the di-C-glycosylation of phloretin over a 6-hour period.

| Time | Phloretin (mM) | Nothofagin (mM) | Phloretin-3',5'-di-C-β-glucoside (mM) |

|---|---|---|---|

| 0 min | 40 | 0 | 0 |

| 10 min | ~30 | ~10 | ~0 |

| 6 h | 0 | 0 | 40 |

This data is illustrative, based on graphical representations from time-course analysis studies. researchgate.net

This data shows a rapid conversion of phloretin to the intermediate nothofagin within the first 10 minutes, followed by the complete conversion of both the initial substrate and the intermediate into the final di-C-glucoside product by the 6-hour mark. researchgate.net Such studies are crucial for understanding reaction kinetics and optimizing the biocatalytic production of these compounds.

Regulatory Mechanisms of C-Glycosylflavonoid Biosynthesis in Plant Systems

The biosynthesis of C-glycosylflavonoids is regulated at the transcriptional level, primarily through the control of the general flavonoid pathway that produces the necessary precursors. nih.gov The expression of genes encoding key biosynthetic enzymes, such as chalcone synthase (CHS) and chalcone isomerase (CHI), is controlled by a combination of factors. nih.gov

These regulatory networks include transcription factors from the MYB, basic helix-loop-helix (bHLH), and WD40-repeat protein families, which often form a complex (MBW complex) to activate or repress gene expression. nih.govmdpi.com Additionally, non-coding RNAs like miRNAs can modulate the expression levels of these regulatory factors, adding another layer of control. nih.gov

Plant hormones and environmental signals also play a significant role. nih.gov For instance, jasmonic acid, a wound-signaling molecule, and light can induce the expression of flavonoid biosynthesis genes, thereby increasing the pool of precursors like phloretin available for C-glycosylation. cabidigitallibrary.org Therefore, the production of this compound is intrinsically linked to the complex regulatory systems that govern plant secondary metabolism in response to developmental and environmental cues.

Enzymatic and Genetic Characterization of C Glycosyltransferases Cgts

Identification and Molecular Cloning of Genes Encoding Phloretin (B1677691) C-Glycosyltransferases

The genes encoding enzymes responsible for the C-glycosylation of flavonoids have been identified in a variety of plant species. These enzymes, known as C-glycosyltransferases (CGTs), play a crucial role in the biosynthesis of C-glycosylflavonoids.

In citrus plants, two primary enzymes involved in the biosynthesis of di-C-glucosyl flavonoids have been identified: FcCGT (UGT708G1) from kumquat (Fortunella crassifolia) and CuCGT (UGT708G2) from satsuma mandarin (Citrus unshiu). nii.ac.jp These two CGTs share a high degree of identity (98%), indicating that the CGT genes are highly conserved within the citrus family. nii.ac.jp

When expressed in Escherichia coli, both recombinant FcCGT and CuCGT demonstrated C-glucosylation activity. nii.ac.jp They were found to utilize UDP-glucose as a sugar donor and could act on various acceptor molecules, including 2-hydroxyflavanones and the dihydrochalcone (B1670589) phloretin, as well as their mono-C-glucoside derivatives, to produce di-C-glucosides. nii.ac.jp For instance, FcCGT can glucosylate phloretin to produce nothofagin (B1679979) (3'-C-glucosylphloretin), and subsequently, glucosylate nothofagin to yield 3',5'-di-C-glucosylphloretin. nii.ac.jp

C-glycosyltransferases have been identified and characterized from a range of other plant species, highlighting the widespread occurrence of these enzymes.

Zea mays (Maize) and Oryza sativa (Rice): The first identifications of genes encoding flavonoid C-glycosyltransferases were in these two monocot species. nih.gov The maize CGT, ZmCGT (UGT708A6), has been shown to be a bifunctional enzyme capable of catalyzing both C- and O-glycosylation. dtu.dknih.gov The rice CGT, OsCGT, utilizes 2-hydroxyflavanones as substrates. nih.gov

Fagopyrum esculentum (Buckwheat): In this dicot plant, two isozymes, FeCGTa (UGT708C1) and FeCGTb (UGT708C2), have been purified and their corresponding cDNAs isolated. nih.gov When expressed in E. coli, both proteins showed C-glucosylation activity towards 2-hydroxyflavanones, dihydrochalcones like phloretin, and other related compounds. nih.govnii.ac.jp

Dendrobium catenatum: A novel C-glycosyltransferase, DcaCGT, was isolated from this orchid. This enzyme is capable of catalyzing not only di-C-glycosylation of substrates like 2-hydroxynaringenin (B191524) and phloretin but also O-glycosylation of apigenin. nih.gov

Recent studies have expanded the number of known phloretin C-glycosyltransferases, with 18 new CGTs identified through sequence mining. dtu.dknih.gov Many of these newly discovered enzymes showed high efficiency in converting phloretin to its glucosides. dtu.dknih.gov

Molecular Evolution and Phylogenetic Relationships of CGT Gene Families

Molecular phylogenetic analysis of plant glycosyltransferases indicates that flavonoid C-glycosyltransferases form a distinct clade from other functionally analyzed plant glycosyltransferases. nih.govnii.ac.jp Plant UGTs are classified into different phylogenetic groups, and the expansion and functional divergence of these gene families have shaped plant metabolism and adaptation. oup.commdpi.com

The evolution of the UGT gene family is driven by events such as whole-genome duplication and tandem duplication, leading to the expansion of certain groups. oup.com For example, a study on tea plants revealed significant expansion in specific UGT groups. oup.com Phylogenetic analysis of UGTs from various plant species, including Arabidopsis thaliana and different Rubus species, helps in classifying and predicting the function of newly identified UGTs. mdpi.com The evolutionary relationships suggest a common origin for enzymes with similar functions, although phylogenetically distant UGTs can sometimes share similar substrate specificities. nih.gov

The increasing number of identified and characterized CGTs from diverse plant species is providing a clearer picture of the evolutionary history and functional diversification of this important enzyme family.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-hydroxyflavanones |

| 2-hydroxynaringenin |

| 2-hydroxypinocembrin |

| 3',5'-di-C-glucosylphloretin |

| This compound |

| Apigenin |

| Dihydrochalcones |

| Nothofagin |

| Phloretin |

Transcriptional Regulation of CGT Gene Expression in Plant Tissues

The biosynthesis of C-glycosylflavonoids, including this compound, is meticulously controlled within plant cells, primarily at the level of gene transcription. The expression of genes encoding C-glycosyltransferases (CGTs) is a critical regulatory checkpoint that dictates the timing, location, and quantity of C-glycoside production. This regulation is orchestrated by a complex network of transcription factors (TFs) that respond to both internal developmental programs and external environmental signals, ensuring that these specialized metabolites are synthesized when and where they are most needed.

The transcriptional control of the broader flavonoid pathway is well-documented and often involves a conserved protein complex known as the MBW complex, comprising MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins. nih.govmdpi.com This complex is particularly known for regulating the late biosynthetic genes (LBGs) responsible for anthocyanin and proanthocyanidin (B93508) synthesis. nih.govfrontiersin.org However, the regulation also extends to early biosynthetic genes (EBGs) like chalcone (B49325) synthase (CHS) and flavanone (B1672756) 3-hydroxylase (F3H), which produce the flavonoid precursors necessary for C-glycosylation. nih.govfrontiersin.orgnih.gov The expression of these EBGs is often upregulated by a specific group of R2R3-MYB transcription factors, such as MYB11, MYB12, and MYB111 in Arabidopsis, thereby controlling the metabolic flux towards flavonoid synthesis. nih.gov

More direct evidence for the transcriptional regulation of CGT genes has emerged from studies on specific plant species. Research in kumquat (Fortunella crassifolia), for instance, has identified a different class of transcription factors directly involved in activating CGT expression. researchgate.net In this work, two DNA binding with one finger (Dof) transcription factors, FcDof4 and FcDof16, were demonstrated to be key activators of flavonoid synthesis. researchgate.net These TFs were shown to directly bind to the promoter region of a flavonoid C-glucosyltransferase (FcCGT) gene, thereby triggering its expression and leading to an increase in the accumulation of C-glycosylflavonoids. researchgate.net

The expression of these regulatory TFs and their target CGT genes is often tightly linked to the developmental stage of the plant tissue. In the kumquat study, the expression levels of FcDof4 and FcDof16 were significantly correlated with the expression of FcCGT during various stages of fruit development. researchgate.net This developmental regulation ensures that C-glycosylflavonoids are produced at specific times, for example, during fruit ripening, where they may play roles in flavor, color, and defense. nih.gov

Furthermore, environmental cues such as light and temperature are known to modulate the activity of transcription factors that control the flavonoid pathway. frontiersin.org Light, for example, is a critical signal that can induce the expression of key R2R3-MYB activators through regulators like ELONGATED HYPOCOTYL 5 (HY5). frontiersin.org Similarly, low temperatures can enhance anthocyanin accumulation by inducing the expression of C-REPEAT BINDING FACTOR (CBF) proteins, which in turn regulate the MBW complex. frontiersin.org While these examples often focus on anthocyanins, the underlying principle of environmental influence on the master regulatory TFs affects the entire flavonoid pathway, thereby influencing the availability of substrates for C-glycosyltransferases. The integration of developmental and environmental signals allows plants to fine-tune the production of C-glycosides in response to their physiological needs and ecological context. nih.govresearchgate.netwesleyan.edu

Table 1: Transcription Factors Implicated in Regulating C-Glycosyltransferase (CGT) Gene Expression and Precursor Biosynthesis.

| Transcription Factor | TF Family | Target Gene(s) | Plant Species | Key Findings |

|---|---|---|---|---|

| FcDof4 | Dof | FcCGT | Kumquat (Fortunella crassifolia) | Directly binds to the FcCGT promoter to activate its expression and promote C-glycosylflavonoid synthesis. researchgate.net |

| FcDof16 | Dof | FcCGT | Kumquat (Fortunella crassifolia) | Directly binds to the FcCGT promoter to activate its expression and promote C-glycosylflavonoid synthesis. researchgate.net |

| AtMYB12 | R2R3-MYB | Early Biosynthetic Genes (CHS, F3H, etc.) | Arabidopsis thaliana | Upregulates the expression of genes that produce flavonoid precursors, thereby indirectly controlling the substrate pool for C-glycosylation. nih.govnih.gov |

Table 2: Correlation of Dof Transcription Factor Expression with FcCGT Expression During Kumquat Fruit Development.

| Gene | Pearson's Correlation Coefficient with FcCGT | Primary Function |

|---|---|---|

| FcDof4 | > 0.7 | Transcriptional Activator researchgate.net |

| FcDof16 | > 0.7 | Transcriptional Activator researchgate.net |

Mechanistic Insights into Biological Roles in Non Human Systems

Contributions to Plant Stress Responses and Environmental Adaptation

While direct studies on the specific role of 3'-C-glucosylphloretin in plant responses to abiotic stressors like drought are limited, the functions of its parent compound, phloretin (B1677691), and other flavonoids provide a framework for its potential contributions. Plants under drought stress experience a cascade of physiological and biochemical changes, including the overproduction of reactive oxygen species (ROS), leading to oxidative stress. cropj.com Flavonoids are known to play a crucial role in mitigating these effects.

The accumulation of flavonoids is a common plant response to various abiotic stresses, including drought. mdpi.com These compounds can act as potent antioxidants, scavenging ROS and protecting cellular components from damage. Furthermore, some flavonoids are involved in regulating stomatal closure, a key mechanism for water conservation during drought. wur.nl Phytohormones such as abscisic acid (ABA) are central to this process, and their signaling pathways can be influenced by flavonoids. nih.gov

In chickpea cultivars subjected to drought, an increase in the activity of antioxidant enzymes like catalase and peroxidase was observed, which is a common defense mechanism against oxidative stress. cropj.com Additionally, drought stress can lead to the accumulation of compatible osmolytes like proline and soluble carbohydrates, which help in maintaining cellular turgor. cropj.commdpi.com The biosynthesis of flavonoids is often upregulated under these conditions, suggesting a protective role. Given that this compound is a glycosylated form of phloretin, its synthesis would be part of this broader stress-induced metabolic response. The glucose moiety could enhance its solubility and stability within the plant cell, potentially influencing its localization and efficacy as a protective agent.

Table 1: Potential Roles of this compound in Plant Abiotic Stress Response

| Physiological Response | Potential Contribution of this compound |

|---|---|

| Oxidative Stress Mitigation | Acts as an antioxidant, scavenging reactive oxygen species. |

| Osmotic Adjustment | May contribute to the pool of soluble compounds aiding in maintaining cell turgor. |

Plants have developed sophisticated defense mechanisms against pathogens, which can be broadly categorized into pattern-triggered immunity (PTI) and effector-triggered immunity (ETI). mdpi.com Secondary metabolites, including flavonoids, play a significant role in these defense strategies. uconn.edu They can act as signaling molecules, antimicrobial compounds, and reinforcements of physical barriers.

Upon pathogen attack, plants often accumulate phytoalexins, which are antimicrobial compounds produced de novo. Many flavonoids and their derivatives have been identified as phytoalexins. nih.gov For instance, in response to fungal pathogens, some plants upregulate the biosynthesis of specific flavonoids that can inhibit fungal growth. nih.gov The accumulation of an ellagitannin in strawberry plants upon pathogen attack has been shown to elicit a defense response, highlighting the role of specific polyphenols in immunity. researchgate.net

The biosynthesis of flavonoids is intricately linked to the plant's defense signaling network, which involves hormones like salicylic (B10762653) acid (SA) and jasmonic acid (JA). nih.gov These signaling pathways can be activated upon pathogen recognition, leading to the expression of defense-related genes, including those involved in flavonoid biosynthesis.

While direct evidence for the role of this compound in plant-pathogen interactions is not yet available, its chemical structure suggests potential involvement. As a C-glycosylated flavonoid, it is likely to be more stable than its O-glycosylated counterparts, which could be an advantage in the context of defense, where sustained activity might be required. The presence of the phloretin backbone, which has demonstrated antimicrobial properties, further supports a potential defensive role.

Investigations of Cellular and Molecular Mechanisms in Non-Human Biological Models

The antioxidant activity of flavonoids is a well-documented phenomenon, and numerous in vitro assays have been developed to quantify this property. mdpi.com The antioxidant capacity of these compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups, thereby neutralizing free radicals. nih.gov The parent compound, phloretin, has been shown to be a potent antioxidant, effective in scavenging peroxynitrite and inhibiting lipid peroxidation. nih.gov

The antioxidant pharmacophore of phloretin has been identified as the 2,6-dihydroxyacetophenone moiety, which can stabilize the resulting radical through tautomerization. nih.gov The addition of a glucose unit, as in this compound, can influence the antioxidant activity. Glycosylation can affect the molecule's solubility and its interaction with cellular membranes and enzymes. While some studies suggest that glycosylation can decrease the antioxidant activity of flavonoids compared to their aglycones, the position and type of glycosylation are critical factors. C-glycosylation, in particular, can confer greater stability to the flavonoid structure.

In vitro studies on various flavonoids have demonstrated their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and to reduce ferric ions in the FRAP (Ferric Reducing Antioxidant Power) assay. mdpi.comuniv.kiev.ua Although specific studies on this compound are lacking, it is reasonable to hypothesize that it retains significant antioxidant activity due to the phloretin core.

Table 2: Common In Vitro Antioxidant Assays and Their Principles

| Assay | Principle |

|---|---|

| DPPH Radical Scavenging | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change. |

| FRAP (Ferric Reducing Antioxidant Power) | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine complex to its ferrous form, resulting in a colored product. |

Tyrosinase is a copper-containing enzyme that plays a key role in melanin (B1238610) biosynthesis and enzymatic browning in fruits and vegetables. mdpi.com The inhibition of tyrosinase is of interest in the cosmetic and food industries. nih.gov Phloretin has been identified as a mixed-type inhibitor of tyrosinase, meaning it can bind to both the free enzyme and the enzyme-substrate complex. caldic.com The inhibitory mechanism of many flavonoids involves the chelation of the copper ions in the active site of the enzyme. nih.gov

The structure of the flavonoid, particularly the presence and position of hydroxyl groups, is crucial for its tyrosinase inhibitory activity. For instance, the 3-hydroxy-4-keto moiety in flavonols is known to be important for copper chelation. mdpi.com While phloretin is a dihydrochalcone (B1670589) and lacks this specific moiety, it still exhibits inhibitory activity.

The glycosylation of flavonoids can also impact their ability to inhibit tyrosinase. In some cases, the addition of a sugar moiety can reduce the inhibitory effect, possibly due to steric hindrance that prevents the molecule from effectively binding to the enzyme's active site. However, the specific impact of C-glycosylation at the 3' position of phloretin on tyrosinase inhibition has not been experimentally determined. Molecular docking studies on other flavonoids have shown that they can bind to the active site of tyrosinase through hydrogen bonds and hydrophobic interactions. nih.gov Similar interactions would be expected for this compound.

Interplay with Core Plant Metabolism

The biosynthesis of this compound is intrinsically linked to core plant metabolism, drawing precursors from primary metabolic pathways. The phloretin backbone is synthesized via the phenylpropanoid pathway, which starts with the amino acid phenylalanine. Phenylalanine is deaminated to form cinnamic acid, which is then converted to p-coumaroyl-CoA. This intermediate is a crucial branch point in plant secondary metabolism, leading to the biosynthesis of various compounds, including flavonoids, lignins, and stilbenes. nih.gov

The formation of the dihydrochalcone structure of phloretin involves the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA, a key intermediate in fatty acid biosynthesis. doi.org This reaction is catalyzed by chalcone (B49325) synthase, a key enzyme in the flavonoid biosynthetic pathway. The subsequent C-glycosylation of phloretin to form this compound requires a UDP-sugar (likely UDP-glucose) and a specific C-glycosyltransferase enzyme. nih.gov The UDP-glucose is derived from primary carbohydrate metabolism.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Abscisic acid |

| Cinnamic acid |

| Jasmonic acid |

| Malonyl-CoA |

| p-coumaroyl-CoA |

| Phenylalanine |

| Phloretin |

| Proline |

| Salicylic acid |

Linkages to Carbon and Nitrogen Metabolic Pathways

Phloretin, when released into the environment from apple trees, acts as a potent allelochemical, exerting significant influence over the carbon and nitrogen metabolic pathways of neighboring plants. Its primary mode of action is the disruption of fundamental processes that underpin plant growth and nutrient assimilation.

A primary target of phloretin is the photosynthetic machinery, the cornerstone of carbon fixation in plants. Research on the model plant Arabidopsis has demonstrated that phloretin induces severe ultrastructural damage within the mesophyll cells of leaves. nih.gov This includes the displacement and swelling of chloroplasts, along with significant alterations to the organization of thylakoids, the site of light-dependent reactions of photosynthesis. nih.gov This physical disruption leads to a marked reduction in the efficiency of photosynthesis. nih.gov Consequently, the plant's ability to fix atmospheric carbon dioxide into glucose is compromised, leading to a cascade of metabolic consequences, including the degradation of starch reserves as the plant enters a state of starvation. nih.gov This direct interference with the primary pathway of carbon acquisition fundamentally limits the energy and carbon skeletons available for all other metabolic activities.

Table 1: Observed Effects of Phloretin on Carbon and Nitrogen Metabolism in Plants

| Metabolic Process | Affected Component/Pathway | Observed Effect | Reference |

| Carbon Metabolism | Photosynthesis | Inefficient due to severe chloroplast structural damage | nih.gov |

| Chloroplasts | Displacement, swelling, and lesions | nih.gov | |

| Thylakoid Organization | Altered, disrupting light-dependent reactions | nih.gov | |

| Starch Metabolism | Degradation due to starvation conditions | nih.gov | |

| Nitrogen Metabolism | Nutrient Uptake | General inhibition due to allelopathic stress | frontiersin.org |

| Nitrogen Assimilation | Indirectly suppressed due to lack of energy and carbon skeletons from photosynthesis | frontiersin.orgmdpi.com |

Influence on Glycolysis and Related Energy Metabolism

Phloretin directly impacts the central pathways of energy metabolism, including glycolysis and cellular respiration. Glycolysis, the breakdown of glucose to pyruvate, is the initial step in generating ATP, the primary energy currency of the cell. Phloretin's interference with this process is a key aspect of its phytotoxicity.

The link between phloretin's impact on photosynthesis and its influence on glycolysis is inextricable. By inhibiting the production of glucose through photosynthesis, phloretin restricts the primary substrate for the glycolytic pathway. nih.govnih.gov This leads to a state of energy depletion and starvation, forcing the plant to catabolize stored reserves like starch. nih.gov This cascade of effects underscores how phloretin's disruption of carbon fixation directly cripples the plant's energy metabolism.

Furthermore, while much of the research on phloretin's interaction with glucose transporters has been conducted in animal cells, it is known to be an inhibitor of glucose transport. mdpi.com This mechanism, if applicable in plants, would represent another direct way phloretin could limit the availability of glucose for glycolysis, further compounding its energy-depleting effects. The inhibition of glycolysis and respiration ultimately leads to programmed cell death as the plant cells are unable to meet their basic energy demands. nih.gov

Table 2: Research Findings on Phloretin's Influence on Plant Respiration

| Plant Species | Tissue | Phloretin Concentration | Observed Effect on Respiration | Reference |

| Maize (Zea mays) | Root Apexes | 50–500 µM | Altered total, KCN-sensitive, and KCN-insensitive respiration rates | researchgate.net |

| Arabidopsis thaliana | Seedlings | Not specified | Inefficient energy production leading to starvation and programmed cell death | nih.gov |

Synthetic Biology and Biotechnological Production

Metabolic Engineering Strategies for Microbial Production of C-Glycosylphloretin

Metabolic engineering of microorganisms, particularly Escherichia coli, has emerged as a promising strategy for the biosynthesis of 3'-C-glucosylphloretin, also known as nothofagin (B1679979). This approach involves the rational design and modification of microbial metabolism to channel cellular resources towards the production of the desired compound.

Escherichia coli is a widely used microbial host for the production of various natural products due to its rapid growth, well-characterized genetics, and the availability of extensive genetic engineering tools. pnnl.gov Recombinant E. coli strains have been successfully engineered to produce phloretin (B1677691) and its C-glycosides. d-nb.inforesearchgate.net The biosynthesis of this compound in E. coli is achieved by introducing and expressing the necessary biosynthetic genes, often from plant sources. A critical component of this engineered pathway is the expression of a C-glycosyltransferase (CGT), an enzyme that catalyzes the attachment of a glucose moiety to the phloretin backbone at the 3'-position. nih.gov

Several plant-derived C-GTs have been identified and shown to be highly selective for the production of nothofagin. For instance, UGT708A60 and UGT708F2 are two such enzymes that exhibit high regioselectivity, primarily producing the mono-C-glucoside, nothofagin. nih.gov The expression of these enzymes in E. coli enables the conversion of exogenously supplied or endogenously produced phloretin into this compound.

| Enzyme ID | Source Organism | Product Selectivity | Reference |

| UGT708A60 | Plant | Nothofagin (mono-C-glucoside) | nih.gov |

| UGT708F2 | Plant | Nothofagin (mono-C-glucoside) | nih.gov |

| UGT708D9 | Plant | Phloretin-di-C-glycoside | nih.gov |

| UGT708B8 | Plant | Phloretin-di-C-glycoside | nih.gov |

| OsCGT | Oryza sativa | Nothofagin | d-nb.info |

| FeCGT | Fagopyrum esculentum | Nothofagin | d-nb.info |

To improve the yield of this compound in recombinant E. coli, various optimization strategies are employed. These strategies focus on enhancing the activity of the biosynthetic enzymes and ensuring a sufficient supply of the necessary precursors, namely phloretin and UDP-glucose.

One effective approach is the use of a stepwise culture system. d-nb.inforesearchgate.net This involves dividing the biosynthetic pathway into modules and expressing them in separate E. coli strains. For instance, one strain can be engineered to produce phloretin from a simple carbon source, and a second strain, expressing a specific C-GT, can then be used to convert the phloretin into this compound. This modular approach can help to reduce the metabolic burden on a single host and optimize the conditions for each step of the pathway. Using such a stepwise approach, a titer of 26.1 mg/L of nothofagin has been achieved. researchgate.net

Furthermore, enhancing the intracellular pool of the sugar donor, UDP-glucose, is crucial for efficient glycosylation. The nucleotide sugar biosynthesis pathway in E. coli can be engineered to increase the availability of UDP-glucose for the C-glycosyltransferase. nih.govnih.gov This can involve the overexpression of key enzymes in the UDP-glucose biosynthesis pathway. Optimizing culture conditions, such as medium composition, temperature, pH, and inducer concentrations, also plays a significant role in maximizing the production of the target compound. nih.govnih.gov For instance, the supplementation of the culture medium with glucose can lead to higher conversion rates of the substrate. nih.gov

| Strategy | Description | Impact on Production | Reference |

| Stepwise Culture | Dividing the biosynthetic pathway into modules in separate E. coli strains. | Increased titer of nothofagin (26.1 mg/L). | d-nb.inforesearchgate.net |

| Enzyme Selection | Utilizing highly selective C-glycosyltransferases (e.g., UGT708A60, UGT708F2). | High regioselectivity for 3'-C-glucosylation. | nih.gov |

| Precursor Supply Enhancement | Engineering the UDP-glucose biosynthesis pathway in E. coli. | Improved availability of the sugar donor for glycosylation. | nih.govnih.gov |

| Culture Condition Optimization | Adjusting parameters like medium, temperature, pH, and inducers. | Enhanced overall production efficiency. | nih.govnih.gov |

In Vitro Enzymatic Synthesis and Biocatalytic Applications

In addition to microbial fermentation, in vitro enzymatic synthesis offers a powerful and selective method for the production of this compound. This approach utilizes isolated enzymes as biocatalysts to perform specific chemical transformations under mild reaction conditions.

Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic methods to achieve efficient and selective synthesis of complex molecules. nih.gov In the context of this compound, this approach is particularly valuable for achieving regioselective glycosylation of the phloretin backbone. The chemical synthesis of C-glycosides is often challenging and can result in a mixture of isomers. nih.gov In contrast, C-glycosyltransferases offer high regioselectivity, specifically targeting the 3'-position of phloretin. nih.govnih.gov

The process typically involves the chemical synthesis of the aglycone, phloretin, followed by an enzymatic glycosylation step. A highly efficient phloretin mono-C-glycosyltransferase, UGT708A60, has been characterized with a high catalytic efficiency (kcat = 2.97 s⁻¹, KM = 0.1 μM), making it an excellent biocatalyst for the production of nothofagin. nih.gov This enzyme can be used in vitro to convert phloretin to this compound with high conversion and selectivity. nih.gov

The principles of automated synthesis, which have revolutionized peptide and oligonucleotide synthesis, are being increasingly applied to the assembly of complex carbohydrates and glycoconjugates. While not yet specifically detailed for this compound, the development of automated platforms for enzymatic oligosaccharide synthesis provides a promising avenue for its future production. These platforms can streamline the synthesis process, making it more efficient and accessible.

Exploration of Novel Synthetic Routes and Derivatization Strategies for Research Compounds (Excluding Clinical Intent)

The exploration of novel synthetic routes and derivatization strategies for this compound is crucial for advancing research into its biological activities and potential applications. These efforts aim to create a diverse range of related compounds for in vitro studies and to probe structure-activity relationships.

One strategy for derivatization involves a chemo-enzymatic approach where an initial enzymatic glucosylation of phloretin is followed by a chemical or enzymatic acylation step. acs.org This allows for the introduction of various acyl groups to the glucose moiety, creating a library of novel this compound derivatives. Such derivatives can be used to investigate how modifications to the sugar portion of the molecule affect its biological properties. The exploration of novel synthetic routes in medicinal chemistry, in general, seeks to expand the accessible chemical space and generate new molecular entities with unique properties. These principles can be applied to develop new methods for synthesizing the core structure of this compound or for introducing a wider range of functional groups, thereby generating valuable tools for basic research.

After a comprehensive and multi-stage search for detailed analytical data specific to the chemical compound "this compound," it has been determined that the information required to generate the requested article is not available within the searched scientific literature.

The user's instructions demand a thorough, scientifically accurate article focusing solely on this compound, structured around a detailed outline of advanced analytical methodologies. This would necessitate specific, published data including:

High-Performance Liquid Chromatography (HPLC): Precise column types, mobile phase compositions, gradient programs, and detection wavelengths used for the separation and quantification of this compound.

Column Chromatography: Specifics of stationary phases and solvent systems used for the isolation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Complete ¹H and ¹³C chemical shift assignments and 2D NMR correlations (COSY, HSQC, HMBC) required for the unambiguous structural elucidation of this compound.

Mass Spectrometry (MS): High-resolution molecular weight data and detailed MS/MS fragmentation patterns that are characteristic of this compound.

Method Validation: Parameters such as linearity, LOD, LOQ, precision, and accuracy for a quantitative method specific to this compound.

While extensive information is available for the related compounds phloretin (the aglycone) and phloridzin (an O-glycoside), and general methodologies for C-glycosides are described, the specific experimental data for the this compound isomer could not be located.

To proceed without this specific data would require extrapolating from related molecules. This approach would violate the user's strict instructions to focus "solely" on this compound and would not meet the required standard of scientific accuracy. Generating data tables without authentic, published values would be speculative and scientifically unsound.

Therefore, the request to generate this specific article cannot be fulfilled at this time due to the absence of the necessary detailed and compound-specific research findings in the available resources.

Advanced Analytical Methodologies in Research

Application of Microscopic and Imaging Techniques in Conjunction with Metabolic Studies

Direct microscopic and imaging studies focused specifically on the subcellular localization and metabolic trafficking of 3'-C-glucosylphloretin are not extensively detailed in current scientific literature. However, the methodologies for visualizing the spatial distribution of related plant metabolites, particularly flavonoid glycosides, are well-established and provide a clear framework for how this compound could be studied. Advanced techniques such as mass spectrometry imaging (MSI) and confocal fluorescence microscopy are powerful tools used to map the distribution of small molecules within plant tissues, offering critical insights into their synthesis, transport, and storage.

Mass spectrometry imaging is a particularly potent technique that allows for the visualization of a wide array of compounds in a single experiment without the need for specific labeling. mdpi.com Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging have been successfully used to map the concentration profiles of various flavonoid glycosides in the leaves of plants such as Ginkgo biloba. nih.gov This approach provides a detailed chemical snapshot, revealing the precise location of different metabolites within tissue cross-sections. mdpi.com For a compound like this compound, MALDI-MSI could potentially identify its accumulation in specific cell types or tissues, such as the epidermis, vascular bundles, or specialized storage vacuoles, providing clues to its physiological role. The main advantage of MSI is its ability to identify molecules based on their mass-to-charge ratio, though challenges in assigning molecular identities without chromatographic separation necessitate the use of high-resolution mass analyzers for confident identification. mdpi.com

Confocal fluorescence microscopy offers another high-resolution method for localizing molecules within cells and tissues. nih.gov While this technique typically requires that the molecule of interest be fluorescent or tagged with a fluorescent marker, it can provide exceptionally specific spatial information. nih.govresearchgate.net For non-fluorescent molecules like this compound, their localization can sometimes be inferred by studying the location of fluorescently-tagged enzymes involved in their biosynthesis or by using specific antibodies, should they be available. nih.gov Confocal microscopy is instrumental in examining subcellular structures and has been used to investigate the complex organization of protein storage vacuoles in plants, which are also potential sites for the sequestration of secondary metabolites. nih.gov

These advanced imaging methodologies are crucial for connecting metabolic data with anatomical and physiological context. By observing where a compound like this compound is located, researchers can form hypotheses about its function, whether in defense against pathogens, protection from UV radiation, or interaction with other organisms.

The table below summarizes the potential application of these key imaging technologies for the study of plant metabolites like this compound, based on findings from related research.

| Analytical Technique | Principle of Operation | Type of Information Provided | Potential Application for this compound | Reference |

| Mass Spectrometry Imaging (MSI) | A laser (e.g., MALDI) desorbs and ionizes molecules from a tissue section, which are then identified by their mass-to-charge ratio by a mass spectrometer. | Label-free visualization of the spatial distribution and relative abundance of multiple metabolites simultaneously across a tissue sample. | Mapping the precise location of this compound in different tissues (e.g., leaves, stems, roots) to understand its sites of synthesis and accumulation. | mdpi.comnih.govnih.gov |

| Confocal Laser Scanning Microscopy (CLSM) | A focused laser excites fluorescent molecules in a sample. Emitted light is collected through a pinhole to reject out-of-focus light, creating a high-resolution optical section. | High-resolution 3D imaging of fluorescently labeled molecules to determine their subcellular localization (e.g., cell wall, vacuole, cytoplasm). | Visualizing the subcellular storage compartments of this compound, potentially through co-localization with fluorescently-tagged biosynthetic enzymes or transporters. | nih.govnih.gov |

Future Research Directions and Unexplored Avenues

Deeper Elucidation of Complex Regulatory Networks Governing C-Glycosylphloretin Biosynthesis

The biosynthesis of 3'-C-glucosylphloretin is a multi-step process that begins with the phenylpropanoid pathway, leading to the formation of its aglycone, phloretin (B1677691). nih.govmdpi.com However, the intricate regulatory networks that control the expression of genes involved in this pathway, particularly the C-glycosylation step, remain largely uncharacterized. Future research should aim to identify the transcription factors, signaling molecules, and environmental cues that modulate the biosynthesis of this compound. Understanding these regulatory mechanisms is crucial for comprehending how plants control the production of this compound in response to developmental and environmental stimuli. nih.govrsc.orgkegg.jp A deeper understanding of these networks could also pave the way for engineering plants with enhanced production of this and other valuable C-glycosylflavonoids.

Discovery and Characterization of Novel C-Glycosyltransferases with Expanded Substrate Specificities

The key enzymatic step in the formation of this compound is the attachment of a glucose moiety to the phloretin backbone, a reaction catalyzed by a C-glycosyltransferase (C-GT). nih.govnih.govdtu.dk While some C-GTs acting on phloretin have been identified, there is a vast, unexplored diversity of these enzymes in the plant kingdom. nih.govdtu.dkdtu.dk Future research should focus on the discovery and characterization of novel C-GTs with unique substrate specificities. nih.govnih.gov This could lead to the identification of enzymes that can glycosylate a wider range of acceptor molecules, opening up possibilities for the biocatalytic synthesis of novel C-glycosylated compounds with potentially valuable properties. dtu.dkresearchgate.net Machine learning models and 3D-structure-based pipelines are emerging as powerful tools for identifying and predicting the function of novel glycosyltransferases. rsc.orgmdpi.com

Table 1: Examples of Characterized Phloretin C-Glycosyltransferases

| Enzyme ID | Source Organism | Product(s) | Key Findings |

| UGT708A60 | Malus domestica | Nothofagin (B1679979) (mono-C-glucoside) | Highly efficient mono-C-glycosyltransferase. nih.govdtu.dk |

| UGT708F2 | Malus domestica | Nothofagin (mono-C-glucoside) | Enables highly selective production of nothofagin. nih.govdtu.dk |

| UGT708D9 | Malus domestica | Phloretin-di-C-glycoside | Facilitates the production of a di-C-glycosylated phloretin. nih.govdtu.dk |

| UGT708B8 | Malus domestica | Phloretin-di-C-glycoside | Also involved in the production of phloretin-di-C-glycoside. nih.govdtu.dk |

| GgCGT | Glycyrrhiza glabra | Nothofagin (mono-C-glucoside) | Its crystal structure and enzymatic activity have been studied. nih.gov |

Note: Nothofagin is a mono-C-glucoside of phloretin and a closely related compound to this compound.

Scaling Biotechnological Production to Support Fundamental Research and Non-Clinical Applications

The limited availability of pure this compound from natural sources hinders extensive research into its properties and potential applications. Biotechnological production using microbial systems or plant cell cultures offers a promising alternative. nih.govmdpi.com Future efforts should be directed towards developing and optimizing scalable bioproduction platforms. This includes metabolic engineering of microbial hosts like Escherichia coli or yeast to express the necessary biosynthetic genes and enhance precursor supply. nih.govgoogle.comdntb.gov.ua Overcoming challenges related to process scale-up, such as maintaining optimal fermentation conditions and ensuring consistent product yields, will be critical for the successful commercial production of this compound for research and other non-clinical uses. nih.govcytivalifesciences.comresearchgate.net

Comprehensive Investigations into Ecological and Plant-Environment Interactions Mediated by this compound

Flavonoids, as a class of secondary metabolites, play crucial roles in how plants interact with their environment. nih.govnih.govresearchgate.net They are involved in defense against herbivores and pathogens, protection from UV radiation, and signaling in symbiotic relationships. nih.govresearchgate.netmdpi.comscilit.com However, the specific ecological functions of this compound are largely unknown. Future research should focus on elucidating these roles. This could involve studying its effects on insect herbivores, microbial pathogens, and symbiotic organisms. Investigating its accumulation patterns in response to various biotic and abiotic stresses, such as drought, salinity, and pathogen attack, will provide valuable insights into its contribution to plant fitness and resilience. mdpi.comnih.gov

Development of Integrated Analytical Platforms for High-Throughput Research on C-Glycosylflavonoids

Advancing our understanding of this compound and other C-glycosylflavonoids will require sophisticated analytical tools. researchgate.netdntb.gov.ua Future research should focus on developing integrated analytical platforms that combine advanced separation techniques, such as high-performance liquid chromatography (HPLC) and capillary electrophoresis, with high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. engiscience.comresearchgate.netresearchgate.net These platforms will enable the rapid and accurate identification and quantification of this compound in complex biological matrices. nih.gov Furthermore, the development of high-throughput screening methods will be essential for analyzing large numbers of samples in studies on biosynthesis, ecological interactions, and biotechnological production. researchgate.net

Q & A

Q. What analytical techniques are essential for confirming the identity and purity of 3'-C-glucosylphloretin in natural extracts?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use 1D (¹H, ¹³C) and 2D (HSQC, HMBC) NMR to resolve structural ambiguities, particularly distinguishing C-glucosylation from O-glucosylation patterns .

- High-Performance Liquid Chromatography (HPLC): Pair with UV-Vis or diode-array detection (DAD) to compare retention times and spectral profiles against authenticated standards. Quantify purity using area-under-curve (AUC) analysis .

- Mass Spectrometry (MS): Employ high-resolution MS (HRMS) or tandem MS (MS/MS) to confirm molecular weight and fragmentation patterns. For glycosides, monitor neutral loss of glucose (162 Da) .

Q. How can researchers optimize the isolation of this compound from plant matrices?

Methodological Answer:

- Extraction: Use solvent systems like methanol-water (70:30 v/v) with ultrasound-assisted extraction (UAE) to enhance yield. Adjust pH to 2–3 to stabilize phenolic compounds .

- Chromatographic Separation: Apply preparative TLC or reverse-phase HPLC with C18 columns. Gradient elution (e.g., acetonitrile/water with 0.1% formic acid) improves resolution of glycosides .

- Purity Validation: Combine spectroscopic (NMR) and chromatographic (HPLC-DAD-MS) data to confirm homogeneity. Cross-validate with spiked standards .

Advanced Research Questions

Q. What experimental designs are recommended for resolving contradictory bioactivity data for this compound across studies?

Methodological Answer:

- Standardized Assay Conditions: Control variables such as solvent (DMSO vs. ethanol), concentration ranges (µM to mM), and cell lines (e.g., HepG2 vs. Caco-2) to minimize variability .

- Orthogonal Validation: Pair in vitro assays (e.g., antioxidant DPPH/ABTS) with in vivo models (e.g., zebrafish oxidative stress assays) to confirm dose-dependent effects .

- Meta-Analysis: Use software like RevMan to aggregate data from multiple studies. Apply heterogeneity tests (I² statistic) to identify confounding factors .

Q. How can researchers mechanistically link this compound’s structure to its observed inhibition of glucose transporters?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with GLUT1/4 transporters. Focus on hydrogen bonding between the glucose moiety and conserved residues (e.g., Asn288 in GLUT1) .

- Competitive Binding Assays: Perform radiolabeled (³H-2-DG) uptake assays in C2C12 myotubes. Compare IC₅₀ values with phloretin (aglycone) to assess glycosylation’s role .

- Mutagenesis Studies: Generate GLUT1 mutants (e.g., Q161A) to validate binding sites via fluorescence quenching assays .

Q. What strategies address low yield in the chemical synthesis of this compound?

Methodological Answer:

- Protecting Group Strategy: Temporarily protect phenolic -OH groups with acetyl or tert-butyldimethylsilyl (TBDMS) groups during glycosylation to prevent side reactions .

- Catalytic Optimization: Test Lewis acids (e.g., BF₃·Et₂O) or enzymatic catalysts (e.g., glycosyltransferases) to improve regioselectivity .

- Process Monitoring: Use in-situ FTIR or LC-MS to track reaction intermediates and adjust stoichiometry dynamically .

Q. How should researchers design studies to differentiate this compound’s effects from its metabolic derivatives?

Methodological Answer:

- Stable Isotope Tracing: Synthesize ¹³C-labeled this compound and track its metabolism in hepatocyte models via LC-HRMS .

- Knockout Models: Use CRISPR-Cas9 to silence β-glucosidase genes in cell lines, inhibiting deglycosylation, and compare bioactivity with wild-type cells .

- Pharmacokinetic Profiling: Conduct time-course plasma/tissue analyses in rodent models to correlate intact compound levels with observed effects .

Data Analysis & Reproducibility

Q. What statistical approaches are critical for handling variability in this compound’s pharmacokinetic data?

Methodological Answer:

- Nonlinear Mixed-Effects Modeling (NLMEM): Use Monolix or NONMEM to account for inter-subject variability in absorption/distribution parameters .

- Bootstrap Resampling: Apply 1,000 iterations to estimate confidence intervals for half-life (t½) and AUC .

- Sensitivity Analysis: Test assumptions (e.g., first-order kinetics vs. Michaelis-Menten) via Akaike Information Criterion (AIC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.